molecular formula C20H23ClN2O B5809917 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide

Katalognummer B5809917
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: INOSXGXQFNIOCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized by scientists at the University of Michigan in the early 1990s. Since then, SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.

Wirkmechanismus

SNC80 exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of several downstream signaling pathways, which ultimately lead to the therapeutic effects of SNC80.
Biochemical and Physiological Effects:
SNC80 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain by activating the delta-opioid receptor in the spinal cord and brain. It has also been shown to reduce drug-seeking behavior by decreasing dopamine release in the brain reward system. In addition, SNC80 has been shown to have antidepressant-like effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.

Vorteile Und Einschränkungen Für Laborexperimente

SNC80 has several advantages for lab experiments. It is a highly selective agonist of the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using SNC80 in lab experiments. One limitation is that it is not orally bioavailable, which means that it must be administered via injection. This can be problematic for some experiments, as it can be difficult to control the dose and timing of administration. In addition, SNC80 has a relatively short half-life, which means that it must be administered frequently in order to maintain the desired effects.

Zukünftige Richtungen

There are several future directions for research on SNC80. One area of research is the development of new analogs of SNC80 that have improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life. Another area of research is the identification of new therapeutic applications for SNC80, such as in the treatment of neuropathic pain or anxiety disorders. Finally, there is a need for further research on the mechanisms of action of SNC80, particularly with regard to its effects on the brain reward system and the regulation of mood.

Synthesemethoden

The synthesis of SNC80 is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-isopropylbenzamide, which is reacted with 3-chloro-4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with N-iodosuccinimide to form the final product, SNC80.

Wissenschaftliche Forschungsanwendungen

SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. Several studies have shown that SNC80 has a high affinity for the delta-opioid receptor, which is involved in the regulation of pain and mood. SNC80 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SNC80 has been shown to have antidepressant-like effects in animal models of depression.

Eigenschaften

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-10-19(18(21)13-17)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOSXGXQFNIOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.